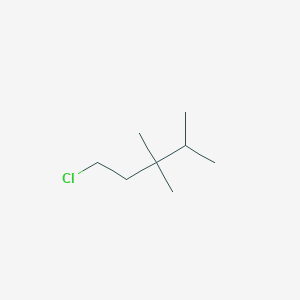
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)-: is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- typically involves multiple steps, starting from simpler benzopyran derivatives One common method includes the nitration of 2H-1-Benzopyran-2-one to introduce nitro groups at the 3 and 6 positions
Nitration: The nitration process involves treating 2H-1-Benzopyran-2-one with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions.
Amination: The phenylamino group is introduced via a nucleophilic substitution reaction, where the nitro groups are replaced by phenylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts depending on the nature of the substituent being introduced.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3,6-dinitro-: Lacks the phenylamino group but shares similar nitro substituents.
2H-1-Benzopyran-2-one, 4-aminophenyl-: Contains an amino group instead of nitro groups.
2H-1-Benzopyran-2-one, 3-nitro-4-(phenylamino)-: Has only one nitro group.
Uniqueness
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93360-62-4 |
|---|---|
Molecular Formula |
C15H9N3O6 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
4-anilino-3,6-dinitrochromen-2-one |
InChI |
InChI=1S/C15H9N3O6/c19-15-14(18(22)23)13(16-9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)24-15/h1-8,16H |
InChI Key |
LYNGEKPWILUIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)

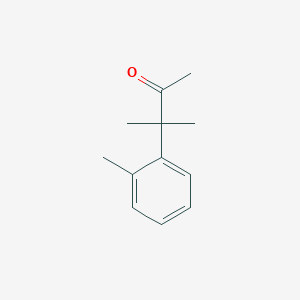
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
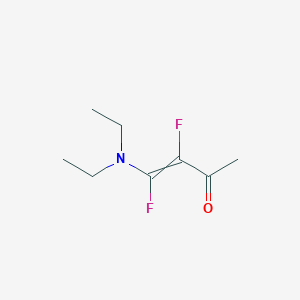
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
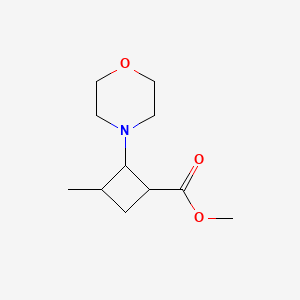
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
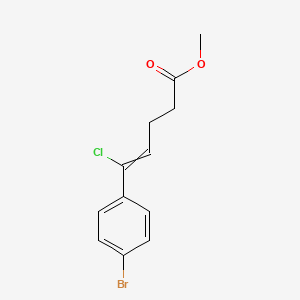
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
